![molecular formula C12H10N2O3 B2976439 7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid CAS No. 83939-14-4](/img/structure/B2976439.png)
7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes both pyridine and quinoxaline moieties, making it a versatile scaffold for chemical modifications and biological studies.
作用机制
Target of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative pathogens .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to significant antibacterial effects .
Pharmacokinetics
Similar compounds have shown favorable metabolic dispositions .
Result of Action
Similar compounds have demonstrated potent antibacterial activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and pyridine derivatives can be reacted through condensation and cyclization reactions to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and reducing waste .
化学反应分析
Types of Reactions
7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce various substituents onto the heterocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the heterocyclic scaffold .
科学研究应用
Unfortunately, the search results provided do not offer specific details on the applications, data tables, or case studies for the compound "7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid". However, based on the search results, here's what can be gathered:
- Basic Identification :
-
Related Compounds and Context:
- The search results mention related compounds like R-Ofloxacin and 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid . These compounds belong to the pyrido[1,2,3-de]benzoxazine-6-carboxylic acid family and may share some similar applications or mechanisms of action .
- 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid can be used in the preparation of kynurenine aminotransferase II (KAT II) inhibitors and fused-ring derivatives .
-
Kynurenine Pathway and Neuroprotective Properties:
- The kynurenine (KYN) pathway is relevant, as some related compounds affect this metabolic pathway, influencing neuroinflammation, immune responses, and cellular energy regulation .
- KYNA (kynurenic acid), a metabolite in the KYN pathway, has neuroprotective properties by modulating glutamate receptors and acting as an endogenous AhR agonist .
- Pro-oxidant and Antioxidant Properties :
相似化合物的比较
Similar Compounds
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: This compound shares a similar fused ring system but includes fluorine atoms and a benzoxazine moiety.
Uniqueness
7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid is unique due to its specific arrangement of functional groups and the potential for diverse chemical modifications. This makes it a valuable scaffold for drug development and other scientific applications .
生物活性
7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C12H10N2O3
- Molecular Weight : 230.21 g/mol
Antimicrobial Activity
Research has demonstrated that derivatives of quinoxaline compounds exhibit notable antimicrobial properties. For instance, a study highlighted that certain derivatives showed high antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 1.25 μg/mL . The biological activity is often linked to the compound's ability to damage DNA, which is crucial for its efficacy against bacterial strains.
Structure-Activity Relationship (SAR)
A series of studies have focused on the structure-activity relationship (SAR) of various derivatives of this compound. For example:
- Compound Variants : Substituting different functional groups at specific positions significantly influences the antimicrobial potency. Compounds with an ethoxycarbonyl group at position 2 demonstrated enhanced activity compared to those with carboxamide substitutions .
Study 1: Antimycobacterial Efficacy
In a comparative study involving M. smegmatis and M. tuberculosis, compounds derived from quinoxaline were tested for their effectiveness. The most potent derivative exhibited significant activity and was selected for further pharmacokinetic studies due to its rapid absorption and sustained plasma levels .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
Compound 4 | 1.25 | Antimycobacterial |
Compound 5 | 5.0 | Antimycobacterial |
Compound 6 | 10.0 | Antimycobacterial |
Study 2: Pharmacokinetics in Animal Models
Another investigation into the pharmacokinetics of a closely related compound revealed that it was rapidly absorbed in rats and maintained significant plasma levels over time. The study indicated that while some metabolites were excreted in low quantities, others demonstrated prolonged activity in the system .
The mechanism by which this compound exerts its biological effects appears to involve:
- DNA Interaction : The compound acts as a DNA-damaging agent, leading to cell death in susceptible bacteria.
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and replication.
属性
IUPAC Name |
10-oxo-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-7-2-1-3-9-10(7)14(5-4-13-9)6-8(11)12(16)17/h1-3,6,13H,4-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCCXEIRYRLFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C(=O)C3=C2C(=CC=C3)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。